![molecular formula C9H9N3O2 B12935626 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B12935626.png)
2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique structure that is part of the pyrrolopyrazine family. Compounds with this scaffold have exhibited various biological activities, making them significant in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be achieved through several routes. One common method involves the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine, followed by a reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine. This intermediate is then hydrolyzed to yield the target compound . Industrial production methods often involve similar steps but are optimized for larger scale synthesis.
Analyse Des Réactions Chimiques
2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution.
Applications De Recherche Scientifique
2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown potential as a kinase inhibitor, making it a candidate for drug development targeting cancer and other diseases.
Industry: Its derivatives are used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolopyrazine derivatives like pyrrolo[1,2-a]pyrazine and pyrrolo[3,4-b]pyrazine. These compounds share the pyrrole-pyrazine scaffold but differ in the position of nitrogen atoms and substituents. 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly in kinase inhibition .
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-4-5(2)12-8-7(11-4)6(3-10-8)9(13)14/h3H,1-2H3,(H,10,12)(H,13,14) |
Clé InChI |
JDTSFGAEXBFYHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=N1)C(=CN2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



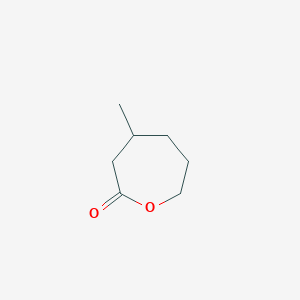
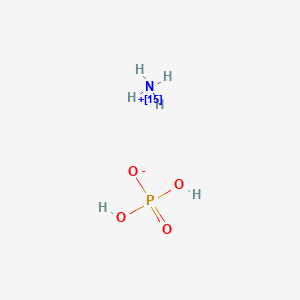
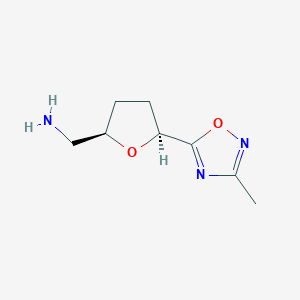
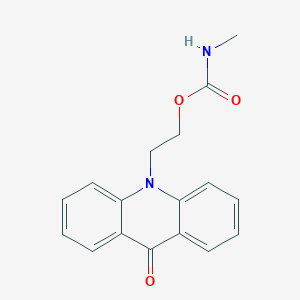

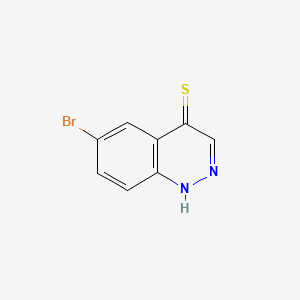
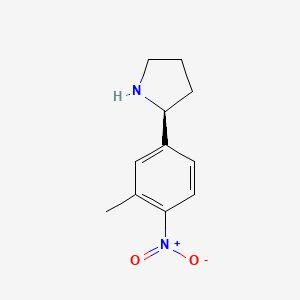
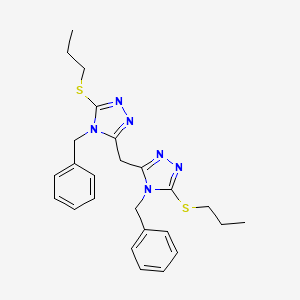
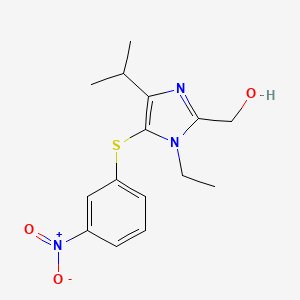


![tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12935598.png)

